molecular formula C9H15Cl3O3 B115138 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane CAS No. 142817-71-8

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane

Cat. No. B115138
M. Wt: 277.6 g/mol
InChI Key: XTQUGQZRFTWKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane (TCT) is an organic compound that is widely used in scientific research for its unique chemical properties. TCT is a cyclic trimeric ether that contains three chloroethyl groups attached to a trioxane ring. This compound has been extensively studied for its potential as an anti-cancer agent and as a tool for chemical synthesis.

Mechanism Of Action

The mechanism of action of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the formation of reactive intermediates such as chloroethyl radicals and epoxides, which can react with cellular macromolecules such as DNA, proteins, and lipids. These reactive intermediates can cause DNA damage, protein cross-linking, and lipid peroxidation, leading to cell death. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to be more toxic to cancer cells than normal cells, making it a promising candidate for cancer therapy.

Biochemical And Physiological Effects

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to have antibacterial and antifungal activity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a number of physiological effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is its high reactivity and selectivity. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can selectively target cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is also relatively easy to synthesize and can be obtained in high yield. However, 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has some limitations for lab experiments. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane is highly reactive and can be toxic to normal cells, making it difficult to work with. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane also has a short half-life and can decompose rapidly under certain conditions, making it difficult to store and transport.

Future Directions

There are a number of future directions for research on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. One area of research is the development of new cancer therapies based on 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane. Researchers are exploring different ways to deliver 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane to cancer cells, such as using nanoparticles or liposomes. Another area of research is the synthesis of new 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane derivatives with improved properties such as increased selectivity or reduced toxicity. Finally, researchers are exploring the use of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane in other areas of research such as chemical synthesis and environmental remediation.

Synthesis Methods

The synthesis of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane involves the reaction of 1,3,5-trioxane with chloroethylamine hydrochloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane as the major product. The yield of 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has a wide range of applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has been shown to induce apoptosis (programmed cell death) in cancer cells by disrupting the mitochondrial membrane potential and activating the caspase cascade. 2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane has also been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

142817-71-8

Product Name

2,4,6-Tris(1-chloroethyl)-1,3,5-trioxane

Molecular Formula

C9H15Cl3O3

Molecular Weight

277.6 g/mol

IUPAC Name

2,4,6-tris(1-chloroethyl)-1,3,5-trioxane

InChI

InChI=1S/C9H15Cl3O3/c1-4(10)7-13-8(5(2)11)15-9(14-7)6(3)12/h4-9H,1-3H3

InChI Key

XTQUGQZRFTWKFM-UHFFFAOYSA-N

SMILES

CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl

Canonical SMILES

CC(C1OC(OC(O1)C(C)Cl)C(C)Cl)Cl

Origin of Product

United States

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